N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-(2-thienyl)acetamide
Overview
Description
Starting Materials: The intermediate from the previous step and 2-thiophenylboronic acid.
Reaction Conditions: Another palladium-catalyzed coupling reaction is used, often under similar conditions as the previous step.
Procedure: The intermediate is reacted with 2-thiophenylboronic acid to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the use of greener solvents and reagents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-(2-thienyl)acetamide typically involves multiple steps:
-
Formation of the Indole Sulfonamide Intermediate
Starting Materials: 2,3-dihydro-1H-indole and sulfonyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.
Procedure: The indole is reacted with the sulfonyl chloride to form the indole sulfonamide intermediate.
-
Coupling with 4-Bromoacetophenone
Starting Materials: Indole sulfonamide intermediate and 4-bromoacetophenone.
Reaction Conditions: This step typically involves a palladium-catalyzed coupling reaction (e.g., Suzuki coupling) in the presence of a base like potassium carbonate.
Procedure: The indole sulfonamide intermediate is coupled with 4-bromoacetophenone to form the desired product.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents like potassium permanganate or chromium trioxide.
Conditions: Typically carried out in acidic or basic aqueous solutions.
Products: Oxidation of the indole ring can lead to the formation of oxindole derivatives.
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Conditions: Usually performed in anhydrous solvents like ether or tetrahydrofuran.
Products: Reduction can convert the sulfonyl group to a sulfinyl or sulfide group.
-
Substitution
Reagents: Nucleophiles like amines or thiols.
Conditions: Often carried out in polar aprotic solvents like dimethylformamide.
Products: Substitution reactions can introduce various functional groups onto the phenyl or thiophene rings.
Scientific Research Applications
Chemistry
In chemistry, N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-(2-thienyl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
Biologically, this compound is studied for its potential as a pharmacophore in drug design. The indole ring is known for its presence in many natural products and pharmaceuticals, suggesting that this compound could exhibit significant biological activity.
Medicine
In medicine, research is focused on the compound’s potential therapeutic applications. It may act as an inhibitor of certain enzymes or receptors, making it a candidate for the development of new drugs for diseases such as cancer, inflammation, and neurological disorders.
Industry
Industrially, this compound could be used in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-(2-thienyl)acetamide likely involves interaction with specific molecular targets such as enzymes or receptors. The indole ring can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, which are crucial for binding to biological targets. The sulfonyl group can enhance the compound’s solubility and bioavailability, while the thiophene ring can contribute to its electronic properties.
Comparison with Similar Compounds
Similar Compounds
-
N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-acetamide
- Lacks the thiophene ring, which may result in different electronic properties and biological activity.
-
N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-(2-furyl)acetamide
- Contains a furan ring instead of a thiophene ring, which can affect its reactivity and interaction with biological targets.
-
N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-(2-pyridyl)acetamide
- Incorporates a pyridine ring, potentially altering its pharmacokinetic properties and binding affinity.
Uniqueness
N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-(2-thienyl)acetamide is unique due to the combination of the indole and thiophene rings, which can provide a balance of electronic properties and biological activity. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N-[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]-2-thiophen-2-ylacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S2/c23-20(14-17-5-3-13-26-17)21-16-7-9-18(10-8-16)27(24,25)22-12-11-15-4-1-2-6-19(15)22/h1-10,13H,11-12,14H2,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTXKILZDSBBHSS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)NC(=O)CC4=CC=CS4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.